5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with isophthalic acid.
Substitution Reaction: A tert-butyl group is introduced at the 5-position of the benzene ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The process involves:
Bulk Reactors: Large-scale reactors are used for the Friedel-Crafts alkylation and hydroxylation reactions.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-ketobenzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-tert-butyl-2-hydroxybenzene-1,3-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: Lacks the tert-butyl and hydroxyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
Terephthalic Acid: Similar structure but with carboxylic acid groups at the 1 and 4 positions, leading to different chemical properties and reactivity.
Phthalic Acid: Carboxylic acid groups at the 1 and 2 positions, making it more prone to forming cyclic anhydrides.
Uniqueness
5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns .
Properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5,13H,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPQSYIWMHPAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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